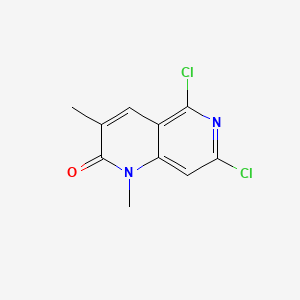
(Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid l-glutamine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly significant in peptide synthesis and other biochemical applications where selective protection and deprotection of functional groups are crucial.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine typically involves the protection of the amino group of l-glutamine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group can be introduced under various conditions, including:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in THF at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale reactions using similar conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent systems .
化学反应分析
Types of Reactions
(Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used to replace the Boc group under suitable conditions.
Major Products
The major products formed from these reactions include the deprotected amino acid (l-glutamine) and other substituted derivatives depending on the reagents used .
科学研究应用
(Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, where selective protection and deprotection of amino groups are essential.
Bioconjugation: Employed in the preparation of bioconjugates for various biochemical assays and studies.
Drug Development: Utilized in the synthesis of pharmaceutical compounds where protection of functional groups is necessary during multi-step synthesis.
Material Science: Applied in the development of novel materials with specific functional properties.
作用机制
The mechanism of action of (Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group by forming a carbamate linkage, which can be selectively cleaved under acidic conditions. This selective protection allows for controlled chemical transformations without interference from the amino group .
相似化合物的比较
Similar Compounds
(Tert-butoxycarbonyl)-l-alanine: Another Boc-protected amino acid used in peptide synthesis.
(Tert-butoxycarbonyl)-l-lysine: Used for protecting the amino group of lysine in peptide synthesis.
(Tert-butoxycarbonyl)-l-phenylalanine: Employed in the synthesis of peptides containing phenylalanine.
Uniqueness
(Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine is unique due to its specific application in protecting the amino group of l-glutamine, which is crucial in the synthesis of peptides and proteins containing this amino acid. Its selective protection and deprotection properties make it a valuable tool in organic synthesis and biochemical research .
属性
IUPAC Name |
5-amino-2-[[5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOCAMYLRIWQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)



![4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B14770105.png)








![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)
